molecular formula C19H22N4O5S B2592566 4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide CAS No. 894017-21-1

4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide

Cat. No. B2592566
M. Wt: 418.47
InChI Key: WZKLWPXZOZYSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide, also known as EPPS, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. This compound is a zwitterionic buffer that has a pKa of 8.0, making it ideal for use in biological and biochemical experiments.

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoforms

  • Carbonic Anhydrase Inhibitors : Studies have shown that ureido benzenesulfonamides, including compounds similar to 4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide, act as inhibitors of human carbonic anhydrase isoforms, such as hCA IX and XII. These isoforms are associated with diseases like glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019). Additionally, ureido-substituted benzenesulfonamides have shown promising results in inhibiting carbonic anhydrase IX and demonstrating antimetastatic activity in breast cancer models (Pacchiano et al., 2011).

Anticancer Potential

  • Anticancer Activity : Certain derivatives of benzenesulfonamide have been investigated for their anticancer properties. Some of these compounds have shown notable activity against various cancer cell lines, including breast cancer and colorectal carcinoma (Karakuş et al., 2018). The ability to inhibit tumor-associated carbonic anhydrase isoforms makes these compounds potential candidates for cancer therapy.

Photodynamic Therapy

  • Photodynamic Therapy : New derivatives of benzenesulfonamide, like zinc phthalocyanine substituted with benzenesulfonamide groups, have been explored for their use in photodynamic therapy, a treatment method for cancer. These compounds have shown good fluorescence properties and a high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Treatment of Cerebral Vasospasm

  • Cerebral Vasospasm Treatment : Benzenesulfonamide derivatives have been studied for their effectiveness in preventing cerebral vasospasm induced by subarachnoid hemorrhage. Such compounds, when administered orally, have shown potential in reducing the severity of vasospasm, a complication that can follow subarachnoid hemorrhage (Zuccarello et al., 1996).

Anticonvulsant Effects

  • Anticonvulsant Properties : Some benzenesulfonamide derivatives have been evaluated for their anticonvulsant activity. These compounds have shown effective seizure protection in animal models, indicating their potential use in the treatment of epilepsy (Mishra et al., 2017).

properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-2-28-16-7-5-15(6-8-16)23-12-14(11-18(23)24)22-19(25)21-13-3-9-17(10-4-13)29(20,26)27/h3-10,14H,2,11-12H2,1H3,(H2,20,26,27)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKLWPXZOZYSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.